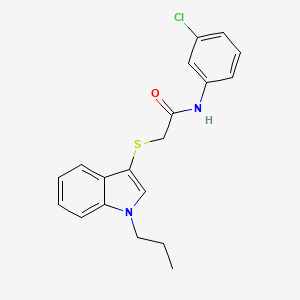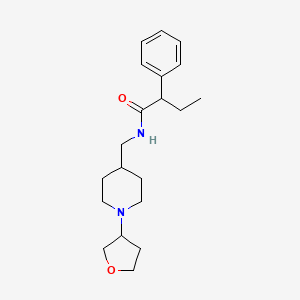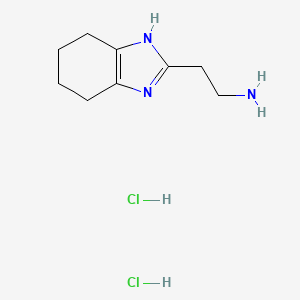![molecular formula C22H21ClN2O4S B2805675 4-[(5-Chloro-2-methoxyphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-42-6](/img/structure/B2805675.png)
4-[(5-Chloro-2-methoxyphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(5-Chloro-2-methoxyphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a pyrrolidine ring, which is a five-membered saturated heterocycle, containing four carbon atoms and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions and reagents used. For instance, pyrrolidine rings can undergo various reactions, including ring-opening reactions .Orientations Futures
The future directions for research on this compound could include further exploration of its potential uses, particularly in the field of drug discovery. The pyrrolidine ring is a versatile scaffold for the development of biologically active compounds , so this compound could potentially be used to develop new drugs.
Propriétés
IUPAC Name |
[4-(5-chloro-2-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-5-7-18-16(11-14)21(17(13-24-18)22(26)25-9-3-4-10-25)30(27,28)20-12-15(23)6-8-19(20)29-2/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJCRLVBUOEWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCCC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloro-2-methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)
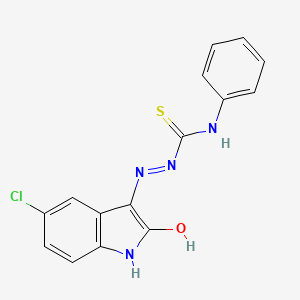
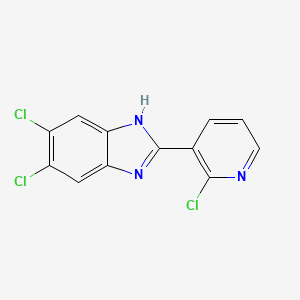
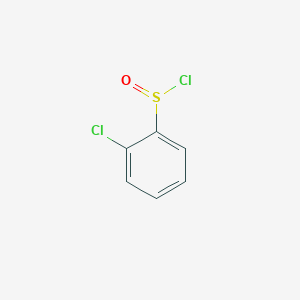
![2,6,9-Triazaspiro[4.6]undecan-10-one dihydrochloride](/img/structure/B2805604.png)
![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)
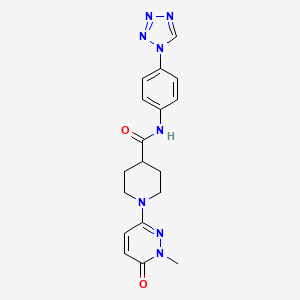
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)
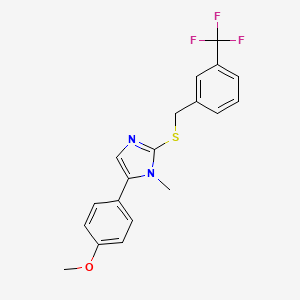
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)
